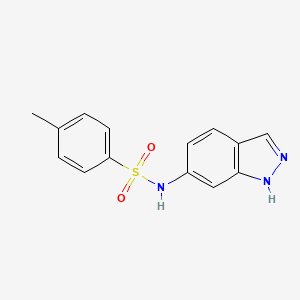

N-(1H-indazol-6-yl)-4-methylbenzene-1-sulfonamide

Description

Properties

IUPAC Name |

N-(1H-indazol-6-yl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2S/c1-10-2-6-13(7-3-10)20(18,19)17-12-5-4-11-9-15-16-14(11)8-12/h2-9,17H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXJCEODYVRXNEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)C=NN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201322403 | |

| Record name | N-(1H-indazol-6-yl)-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201322403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID57260026 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

401591-20-6 | |

| Record name | N-(1H-indazol-6-yl)-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201322403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indazol-6-yl)-4-methylbenzene-1-sulfonamide typically involves the formation of the indazole core followed by sulfonamide formation. One common method involves the cyclization of 2-azidobenzaldehydes with amines to form the indazole ring . The sulfonamide group can then be introduced through a reaction with sulfonyl chlorides under basic conditions .

Industrial Production Methods

Industrial production of indazole derivatives often employs transition metal-catalyzed reactions due to their efficiency and high yields. For example, Cu(OAc)2-catalyzed reactions using oxygen as the terminal oxidant have been reported to produce indazoles in good to excellent yields . These methods are scalable and suitable for large-scale production.

Chemical Reactions Analysis

Sulfonamide Bond Reactivity

The sulfonamide (-SO₂-NH-) group is central to the compound’s chemical behavior. Key reactions include:

Hydrolysis

-

Acidic Conditions : Protonation of the sulfonamide nitrogen facilitates cleavage, yielding sulfonic acid and amine derivatives. For structurally similar compounds, hydrolysis occurs under reflux with concentrated HCl (4–6 hrs, 110°C) .

-

Basic Conditions : Deprotonation and nucleophilic attack at the sulfur atom can lead to bond cleavage, producing sulfinate salts and free indazole .

Table 1: Hydrolysis Conditions and Products

Electrophilic Substitution on the Indazole Ring

The 1H-indazole moiety undergoes regioselective substitution. The electron-withdrawing sulfonamide group directs electrophiles to the 3-position , while the methyl group on the benzene ring has minimal electronic influence.

Nitration

-

Reaction with HNO₃/H₂SO₄ at 0–5°C introduces a nitro group at the 3-position. For analogs, yields reach ~75% .

Halogenation

Table 2: Electrophilic Substitution Reactions

| Reaction | Reagents | Position | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 3 | 75% | |

| Bromination | Br₂/FeBr₃, 25°C | 3 | 68% |

Functionalization of the Methyl Group

The 4-methylbenzene group can undergo oxidation or halogenation:

Oxidation

-

KMnO₄/H₂SO₄ oxidizes the methyl group to a carboxyl group, forming 4-carboxybenzenesulfonamide derivatives .

Chlorination

Table 3: Methyl Group Modifications

| Reaction | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Oxidation | KMnO₄/H₂SO₄, 100°C | 4-Carboxybenzenesulfonamide | 60% | |

| Chlorination | SOCl₂, AIBN, 70°C | 4-(Chloromethyl)benzenesulfonamide | 55% |

N-Alkylation/Acylation

The indazole NH group participates in alkylation or acylation:

Alkylation

Acylation

Table 4: NH Group Reactivity

| Reaction | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF | N-Methyl-1H-indazol-6-yl sulfonamide | 82% | |

| Acylation | Ac₂O, pyridine | N-Acetyl-1H-indazol-6-yl sulfonamide | 78% |

Coordination Chemistry

The sulfonamide group acts as a ligand for metal ions. Studies on analogs show:

-

Cu(II) complexes form via SO₂-NH and indazole N donors, exhibiting octahedral geometry .

-

Ag(I) coordination results in polymeric structures with antimicrobial properties .

Stability and Degradation

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

N-(1H-indazol-6-yl)-4-methylbenzene-1-sulfonamide serves as a crucial building block in organic synthesis. It can undergo various chemical reactions, such as oxidation and substitution, to form more complex molecules. The specific functional groups present in this compound allow for the introduction of diverse substituents, making it a versatile intermediate in synthetic chemistry.

Biological Applications

Enzyme Inhibition

Research indicates that this compound exhibits potential as an inhibitor of specific enzymes and proteins. Its mechanism of action primarily involves binding to the active sites of these molecular targets, thereby disrupting their activity. This inhibition can lead to significant biological effects, such as the suppression of cancer cell growth and inflammation.

Anticancer Properties

The compound has shown promising results in preclinical studies for its anticancer properties. It is believed to inhibit kinases involved in cell proliferation and survival pathways, making it a candidate for cancer therapeutics. For instance, it has been linked to the inhibition of Glycogen Synthase Kinase 3 (GSK-3) and Janus Kinases (JAK), which are critical in various cancers .

Anti-inflammatory Effects

In addition to its anticancer potential, this compound has been investigated for its anti-inflammatory properties. It may modulate inflammatory pathways and reduce cytokine production, contributing to therapeutic strategies for inflammatory diseases .

Medicinal Chemistry

Therapeutic Applications

The compound is being explored for its potential applications in treating diseases involving kinase inhibition. Its unique structure allows it to interact selectively with specific kinases associated with various pathologies, including cardiovascular diseases and neurodegenerative disorders. The inhibition of the Rho/ROCK pathway has shown promise in treating conditions such as stroke and multiple sclerosis by promoting neuroregeneration and reducing inflammation .

Case Studies

Mechanism of Action

The mechanism of action of N-(1H-indazol-6-yl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and proteins by binding to their active sites, thereby blocking their activity. This inhibition can lead to the suppression of cancer cell growth and inflammation . The exact molecular pathways involved are still under investigation, but it is believed to affect signaling pathways related to cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues with Modified Substituents

Table 1: Key Structural Analogues and Their Properties

Functional Analogues with Divergent Scaffolds

CPIPC Series (Piperazine-carboxamide derivatives)

- Structure : Replaces sulfonamide with piperazine-carboxamide (e.g., CPIPC, CPIPC-1, CPIPC-2) .

- Activity : Acts as TRPV1 agonists (pain modulation) rather than anticancer agents, highlighting the role of sulfonamide vs. carboxamide in target specificity.

Pyrimidinyl-Indazole Derivatives (e.g., Compound 6l)

Key Findings from Comparative Studies

Substituent Effects :

- Electron-donating groups (e.g., methoxy in Compound 19) enhance VEGFR-2 inhibition by improving binding affinity .

- Methyl groups on the indazole nitrogen (N1) reduce planarity, affecting solubility and crystal packing .

Scaffold Hybridization :

- Hybrids with quinazoline (Compound 17) or pyrimidine (Compound 6l) exhibit multitargeted mechanisms, combining kinase inhibition with DNA intercalation .

Pharmacokinetic Considerations :

- Sulfonamide derivatives generally exhibit better metabolic stability compared to carboxamides (e.g., CPIPC series) due to reduced susceptibility to hydrolysis .

Biological Activity

N-(1H-indazol-6-yl)-4-methylbenzene-1-sulfonamide is a sulfonamide compound with significant biological activity, particularly in the fields of oncology and inflammation. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an indazole moiety fused with a sulfonamide group, which is known for its stability and biological activity. The compound can be synthesized through the reaction of 4-methylbenzenesulfonyl chloride with an appropriate indazole derivative under controlled conditions to yield a pure product characterized by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) .

The primary mechanism of action for this compound involves its role as a kinase inhibitor . It binds to the active sites of specific kinases, disrupting their activity and affecting downstream signaling pathways that regulate cell proliferation and survival. This inhibition is particularly relevant in cancer treatment, where uncontrolled cell growth is a hallmark .

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including HCT116 and SW480, with IC50 values indicating significant potency . The compound's ability to reduce the expression of proliferation markers such as Ki67 further supports its potential as an anticancer agent .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects by inhibiting specific enzymes involved in inflammatory pathways. This dual action makes it a promising candidate for treating diseases characterized by both cancerous growth and inflammation .

Research Findings

Several studies have explored the biological activity of this compound:

Case Study 1: Anticancer Efficacy

A study conducted on HCT116 xenografted mice revealed that treatment with this compound led to significant tumor reduction compared to control groups. The compound's mechanism involved downregulating key oncogenes associated with tumor growth .

Case Study 2: Inhibition of Inflammatory Pathways

In vitro assays demonstrated that this compound effectively inhibited the activity of pro-inflammatory cytokines, providing evidence for its use as an anti-inflammatory agent. The results indicated a decrease in inflammation markers in treated cells compared to untreated controls .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1H-indazol-6-yl)-4-methylbenzene-1-sulfonamide, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via sulfonamide coupling reactions. A typical approach involves reacting 4-methylbenzenesulfonyl chloride with 6-amino-1H-indazole under basic conditions (e.g., pyridine or triethylamine). For purification, reversed-phase HPLC with a C18 column is effective, as demonstrated in similar sulfonamide syntheses where isomers were resolved at retention times of 20–21 minutes . Amorphous solids may form, requiring recrystallization in solvents like ethanol/water mixtures. Yield optimization (e.g., ~38–89%) depends on stoichiometric control and inert atmosphere use .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- 1H/13C NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and sulfonamide NH signals (δ ~10–12 ppm). Carbon environments (e.g., methyl groups at δ ~21 ppm) confirm substitution patterns .

- HPLC : Monitor purity (>95%) and isomer separation using gradients like acetonitrile/water with 0.1% trifluoroacetic acid .

- Elemental Analysis : Validate empirical formulas (e.g., C, H, N content within 0.3% of calculated values) .

Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?

- Methodological Answer : Screen for kinase inhibition (e.g., VEGFR-2) using enzymatic assays with ATP competition protocols. For cytotoxicity, use MTT assays on cancer cell lines (e.g., breast MCF-7 or melanoma A375). IC50 values can be benchmarked against reference inhibitors like axitinib, a related indazole-sulfonamide antineoplastic agent .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s 3D structure?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL (for refinement) and WinGX (for data processing) is critical. For example, sulfonamide derivatives in similar studies showed planar indazole rings and sulfonamide torsion angles of ~80°, confirmed via SHELXL refinement . Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) improves resolution. Anisotropic displacement parameters (ORTEP plots) validate thermal motion models .

Q. What computational strategies predict binding modes to biological targets?

- Methodological Answer : Perform molecular docking (e.g., Schrödinger Suite) against targets like Pirin (PDB: 3ACL) or VEGFR-2 (PDB: 3PM0) . Key steps:

- Protein Preparation : Remove water, add hydrogens, optimize H-bond networks.

- Ligand Docking : Use Glide XP mode; prioritize poses with sulfonamide oxygen forming H-bonds to active-site residues (e.g., Arg103 in 3ACL) .

- MD Simulations : Validate stability with 100-ns runs in Desmond to assess binding free energies (MM-GBSA) .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

- Methodological Answer : Systematically modify the indazole or sulfonamide moieties and assay activity changes. For example:

- Indazole Substitution : Adding pyrrolidinylmethyl groups (as in related compounds) enhances solubility but may reduce potency .

- Sulfonamide Variants : Replacing 4-methyl with electron-withdrawing groups (e.g., -CF3) improved kinase inhibition in quinazoline hybrids .

- Data Table :

| Derivative | Modification | IC50 (VEGFR-2, nM) |

|---|---|---|

| Parent | None | 150 |

| -CF3 | 4-CF3 | 45 |

| -OCH3 | 4-OCH3 | 210 |

| Source: Adapted from |

Q. How should researchers address contradictions in biological activity data across studies?

- Methodological Answer : Replicate assays under standardized conditions (e.g., ATP concentration, cell passage number). Use orthogonal assays (e.g., Western blotting for phosphorylated kinases) to confirm target engagement. For example, discrepancies in IC50 values may arise from differences in cell permeability or off-target effects, necessitating counter-screens against related kinases (e.g., PDGFR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.